![molecular formula C12H25N3O B15057055 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is a complex organic compound with a unique structure that includes an amide group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylbutanamide with ethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with (3S)-1-methylpyrrolidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The amino and amide groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amide derivatives.
Scientific Research Applications
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-ethyl-3-methylbutanamide
- N-ethyl-3-methylbutanamide
- 3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Uniqueness
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
VDXPIBBHZUJSPU-VUWPPUDQSA-N |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
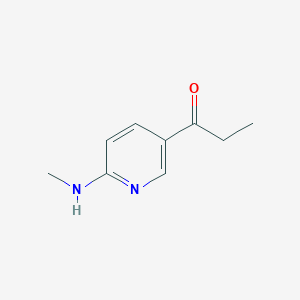
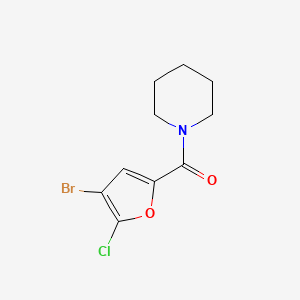
![5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B15057006.png)
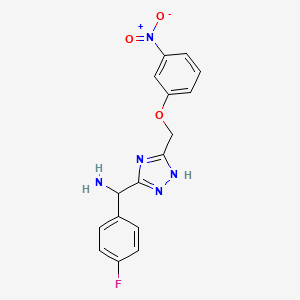
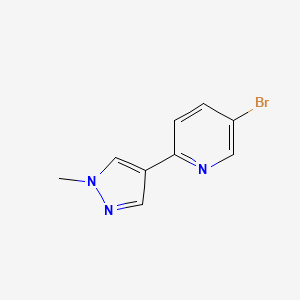

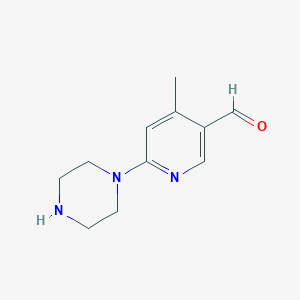
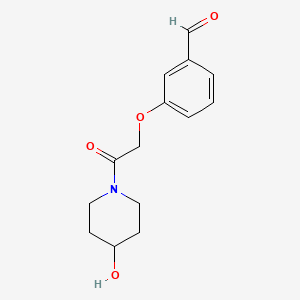
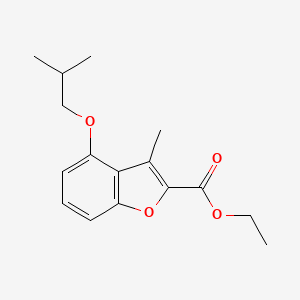

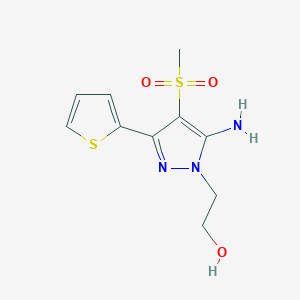
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B15057037.png)
